N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound with a complex molecular structure
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-13-7-5-6-8-14(13)11-19-10-9-15(12-19)16(20)18-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20) |
InChI Key |
SENIYELHKWFUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(C2)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and methylphenyl groups. Common reagents used in the synthesis include tert-butylamine, 2-methylbenzyl chloride, and pyrrolidine-3-carboxylic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
- 2,2,5-Trimethyl-3-(1-phenylethoxy)-4-phenyl-3-azahexane
Uniqueness
N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of tert-butyl, methylphenyl, and pyrrolidine groups makes it a versatile compound with diverse applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
